molecular formula C25H28N2O6 B613746 Alloc-Lys(Fmoc)-OH CAS No. 186350-56-1

Alloc-Lys(Fmoc)-OH

Cat. No. B613746
M. Wt: 452,51 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Alloc-Lys(Fmoc)-OH, also known as Nα-9-Fluorenylmethoxycarbonyl-Nγ-Alloc-L-Lysine, is a research tool used in the study of protein interactions1. It has been shown to be an effective inhibitor for ion channels and cell biology1. This compound can also be used to identify ligands and receptors, as well as their binding affinities1.



Synthesis Analysis

The synthesis of Alloc-Lys(Fmoc)-OH involves the use of Alloc-Cl in an organic solvent/Na2CO3, NaHCO3 solution or pyridine with amines to obtain Alloc-protected amine derivatives2. A specific example of this reaction involves the addition of allyl chloroformate to a stirred solution of a compound in a mixture of aqueous NaHCO3 and THF2.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure of Alloc-Lys(Fmoc)-OH. However, it’s worth noting that the Alloc (allyloxycarbonyl) group is stable against acids and bases2, and the Fmoc (fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis3.



Chemical Reactions Analysis

Alloc-Lys(Fmoc)-OH can undergo various chemical reactions. For instance, it can participate in one-pot amidation reactions4. These reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides4.



Physical And Chemical Properties Analysis

Specific physical and chemical properties of Alloc-Lys(Fmoc)-OH were not found in the sources I have. However, it’s known that the Alloc group is stable against acids and bases2, and the Fmoc group is sensitive to basic conditions3.


Scientific Research Applications

  • Supramolecular Gels : Fluorenylmethoxycarbonyl (FMOC) functionalized amino acids like FMOC-Lys(FMOC)-OH are used in creating supramolecular hydrogels. These gels have biomedical applications due to their biocompatibility and biodegradability. FMOC-Lys(FMOC)-OH, in particular, shows weak antimicrobial properties, and its incorporation in supramolecular gels can enhance antimicrobial activity. Techniques like Fourier-Transform Infrared, UV-vis, fluorescence spectroscopy, dynamic light scattering, and scanning electron microscopy are used for characterization (Croitoriu et al., 2021).

  • Large Scale Preparation : A method for large-scale preparation of Fmoc-Lys(Alloc) has been reported, yielding high efficiency and simplicity. This method can be adapted for near one-pot procedures, offering practical advantages in synthesizing peptides (Crivici & Lajoie, 1993).

  • Peptide Synthesis Improvement : Fmoc-L-Lys(Boc)-Gly-OH, involving FMOC-Lys, has been studied to simplify and improve the synthesis of polypeptides. This research is significant for understanding the synthesis of complex polypeptides and improving efficiency in material costs and yield (Zhao Yi-nan & Melanie Key, 2013).

  • Azido-Protected Peptides : Azido-protected Fmoc–Lys–OH has been synthesized and used for peptide condensation without significant side reactions. This method is significant in peptide ligation, showing potential in various synthetic applications (Katayama et al., 2008).

  • Alternative Protecting Groups : Research into alternative protecting groups like vinyl ether benzyloxycarbonyl (VeZ) shows that Fmoc-Lys(VeZ)-OH can be a versatile alternative to Fmoc-Lys(Alloc)-OH in peptide synthesis. This has implications for developing new methods in solid-phase peptide synthesis (Staderini et al., 2018).

Safety And Hazards

I couldn’t find specific safety and hazard information for Alloc-Lys(Fmoc)-OH. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions of Alloc-Lys(Fmoc)-OH are not explicitly mentioned in the sources I found. However, given its role in peptide synthesis and protein interaction studies1, it’s likely that it will continue to be a valuable tool in these research areas.


Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGIXLCPDFRQJL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alloc-Lys(Fmoc)-OH

Citations

For This Compound
20
Citations
A Stavrakoudis, IN Demetropoulos, C Sakarellos… - Letters in Peptide …, 1997 - Springer
The design, synthesis and catalytic properties of a cyclic branched peptide carrier that possesses the catalytic triad residues of the serine proteases is reported. The synthesis of the …
Number of citations: 14 link.springer.com
J Fernandez‐Carneado, MJ Kogan… - The Journal of …, 2005 - Wiley Online Library
In the field of drug delivery there has been a continuous study of powerful delivery systems to aid non permeable drugs in reaching their intracellular target. Among the systems explored …
Number of citations: 59 onlinelibrary.wiley.com
A Stavrakoudis, S Makropoulou… - Journal of peptide …, 2003 - Wiley Online Library
In a previous work we described the design, synthesis and catalytic activity of a branched cyclic peptide as a serine protease mimic. To maximize its catalytic activity we present now a …
Number of citations: 22 onlinelibrary.wiley.com
S Brings, T Fleming, S De Buhr, B Beijer… - … et Biophysica Acta (BBA …, 2017 - Elsevier
The reactive metabolite methylglyoxal (MG) has been identified as mediator of pain. Scavenging of free MG and the prevention of MG-derived post-translational modifications may …
Number of citations: 36 www.sciencedirect.com
S Tang, LJ Liang, YY Si, S Gao, JX Wang… - Angewandte …, 2017 - Wiley Online Library
Chemical ubiquitination is an effective approach for accessing structurally defined, atypical ubiquitin (Ub) chains that are difficult to prepare by other techniques. Herein, we describe a …
Number of citations: 97 onlinelibrary.wiley.com
X Liu, N Zhang, X Gu, Y Qin, D Song… - ACS Combinatorial …, 2020 - ACS Publications
Considering the high cost of the production of semaglutide, which is currently the most promising antidiabetic drug especially for the treatment of type 2 diabetes mellitus, a new …
Number of citations: 3 pubs.acs.org
R Hirschmann, W Yao, B Arison, L Maechler… - Tetrahedron, 1998 - Elsevier
The discovery of somatostatin antagonists at one or more receptor subtypes remains an important goal. We therefore undertook the synthesis of the homodetic tricyclic peptide (1) …
Number of citations: 18 www.sciencedirect.com
J Wilbs, R Raavé, M Boswinkel, T Glendorf… - Journal of Medicinal …, 2023 - ACS Publications
Positron emission tomography (PET) imaging is used in drug development to noninvasively measure biodistribution and receptor occupancy. Ideally, PET tracers retain target binding …
Number of citations: 2 pubs.acs.org
A Jacques, B Mettra, V Lebrun… - … A European Journal, 2013 - Wiley Online Library
Cyclic peptides with a linear tail (CPLT) have been successfully used to model two zinc fingers (ZFs) adopting the treble‐clef‐ and loosened zinc‐ribbon folds. In this article, we examine …
J Schmidt, V Garambois, L Rocheblave… - …, 2010 - Wiley Online Library
Various synthetic cyclopeptides bind different cellular proteins with high affinity and specificity. In this study, we designed a new series of cyclic tetrapeptides containing the RGD …

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